(2S)-3-phenyl-2-(1H-tetrazol-1-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE is a complex organic compound that features a tetrazole ring, a benzodiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Introduction of the Benzodiazole Ring: The benzodiazole ring can be introduced through a condensation reaction involving an o-phenylenediamine derivative and a carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation reactions, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzodiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl group. Reagents like sodium methoxide or potassium tert-butoxide can be used[][6].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions could result in the replacement of the trifluoromethyl group with other functional groups like methoxy or tert-butyl.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also studied for its potential as a catalyst in various organic reactions .
Biology
In biological research, the compound is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to penetrate cell membranes and interact with intracellular targets makes it a promising candidate for further development .
Industry
In industry, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. The benzodiazole ring can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid: This compound shares the tetrazole ring but lacks the benzodiazole and trifluoromethyl groups.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: This compound contains a benzotriazole ring and a phenol group but lacks the tetrazole and trifluoromethyl groups.
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: This compound features a triazole ring and a phenol group but lacks the tetrazole and benzodiazole rings.
Uniqueness
The uniqueness of 3-PHENYL-2-(1H-1,2,3,4-TETRAZOL-1-YL)-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}PROPANAMIDE lies in its combination of the tetrazole, benzodiazole, and trifluoromethyl groups. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H18F3N7O |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-(tetrazol-1-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C20H18F3N7O/c21-20(22,23)19-26-15-8-4-5-9-16(15)29(19)11-10-24-18(31)17(30-13-25-27-28-30)12-14-6-2-1-3-7-14/h1-9,13,17H,10-12H2,(H,24,31)/t17-/m0/s1 |
InChI Key |
FKGKOLAJXBBYRO-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCN2C3=CC=CC=C3N=C2C(F)(F)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.